molecular formula C11H19NO B12542431 1,10-Undecadien-6-one, oxime CAS No. 144990-08-9

1,10-Undecadien-6-one, oxime

Cat. No.: B12542431
CAS No.: 144990-08-9
M. Wt: 181.27 g/mol
InChI Key: ATOZNOATIIDYCC-UHFFFAOYSA-N
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Description

1,10-Undecadien-6-one, oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,10-Undecadien-6-one, oxime can be synthesized through the reaction of 1,10-Undecadien-6-one with hydroxylamine. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under mild conditions. The general reaction is as follows:

1,10-Undecadien-6-one+Hydroxylamine1,10-Undecadien-6-one, oxime+Water\text{1,10-Undecadien-6-one} + \text{Hydroxylamine} \rightarrow \text{this compound} + \text{Water} 1,10-Undecadien-6-one+Hydroxylamine→1,10-Undecadien-6-one, oxime+Water

Industrial Production Methods

Industrial production of oximes often involves the use of more efficient and scalable methods. One such method is the ammoximation process, where a ketone reacts with ammonia and hydrogen peroxide in the presence of a titanium silicalite catalyst . This method is advantageous due to its high yield and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

1,10-Undecadien-6-one, oxime undergoes various chemical reactions, including:

    Oxidation: Oximes can be oxidized to nitriles using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction of oximes can yield amines. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Oximes can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acid chlorides, anhydrides.

Major Products Formed

    Oxidation: Nitriles.

    Reduction: Amines.

    Substitution: Various substituted oximes depending on the reagents used.

Scientific Research Applications

1,10-Undecadien-6-one, oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,10-Undecadien-6-one, oxime involves its interaction with specific molecular targets. For instance, in biological systems, oximes can reactivate acetylcholinesterase, an enzyme inhibited by organophosphates . This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the cleavage of the phosphate group and restoration of enzyme activity.

Comparison with Similar Compounds

1,10-Undecadien-6-one, oxime can be compared with other similar compounds such as:

Properties

CAS No.

144990-08-9

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

N-undeca-1,10-dien-6-ylidenehydroxylamine

InChI

InChI=1S/C11H19NO/c1-3-5-7-9-11(12-13)10-8-6-4-2/h3-4,13H,1-2,5-10H2

InChI Key

ATOZNOATIIDYCC-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC(=NO)CCCC=C

Origin of Product

United States

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